molecular formula C11H18N2O B12452797 1-(4-Tert-butoxybenzyl)hydrazine CAS No. 887594-84-5

1-(4-Tert-butoxybenzyl)hydrazine

Cat. No.: B12452797
CAS No.: 887594-84-5
M. Wt: 194.27 g/mol
InChI Key: WAUCUDKRPSBKFE-UHFFFAOYSA-N
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Description

1-(4-Tert-butoxybenzyl)hydrazine is an organic compound with the molecular formula C11H18N2O It is characterized by the presence of a hydrazine group attached to a benzyl group, which is further substituted with a tert-butoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Tert-butoxybenzyl)hydrazine can be synthesized through a multi-step process. One common method involves the reaction of 4-tert-butoxybenzyl chloride with hydrazine hydrate. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction proceeds as follows:

[ \text{4-tert-butoxybenzyl chloride} + \text{hydrazine hydrate} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Tert-butoxybenzyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

1-(4-Tert-butoxybenzyl)hydrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-tert-butoxybenzyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The tert-butoxy group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Hydrazones: Compounds containing the hydrazone functional group.

    Quinazolines: Nitrogen-containing heterocycles with similar biological activities.

    Schiff Bases: Compounds formed by the condensation of primary amines with carbonyl compounds.

Uniqueness

1-(4-Tert-butoxybenzyl)hydrazine is unique due to the presence of the tert-butoxy group, which imparts distinct chemical and physical properties. This substitution enhances the compound’s stability and lipophilicity, making it a valuable intermediate in organic synthesis and drug development.

Properties

CAS No.

887594-84-5

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

[4-[(2-methylpropan-2-yl)oxy]phenyl]methylhydrazine

InChI

InChI=1S/C11H18N2O/c1-11(2,3)14-10-6-4-9(5-7-10)8-13-12/h4-7,13H,8,12H2,1-3H3

InChI Key

WAUCUDKRPSBKFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CNN

Origin of Product

United States

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